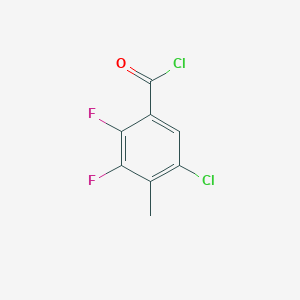

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

Description

BenchChem offers high-quality 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H4Cl2F2O |

|---|---|

Molecular Weight |

225.02 g/mol |

IUPAC Name |

5-chloro-2,3-difluoro-4-methylbenzoyl chloride |

InChI |

InChI=1S/C8H4Cl2F2O/c1-3-5(9)2-4(8(10)13)7(12)6(3)11/h2H,1H3 |

InChI Key |

RNPZVHICWXPYEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C(=O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Fluorinated Benzoyl Chlorides in Modern Chemistry

Substituted benzoyl chlorides are foundational reagents in organic synthesis, prized for their ability to introduce the benzoyl moiety into a wide range of molecules. Within this class, compounds bearing fluorine atoms have gained exceptional importance, particularly in the fields of pharmaceutical and agrochemical development. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to strategically modulate a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The strategic incorporation of fluorine can transform a promising but flawed compound into a viable drug candidate by blocking sites of enzymatic breakdown or enhancing target selectivity.[3]

This guide provides a comprehensive technical overview of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride , a highly functionalized building block. As this is a specialized reagent, this document synthesizes direct data with expert analysis derived from closely related chemical structures to present a holistic profile for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, predictive spectroscopic signature, plausible synthetic routes, core reactivity, and critical safety protocols, establishing a framework for its effective use in the laboratory.

Section 1: Molecular Profile and Physicochemical Properties

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is a complex aromatic acyl chloride featuring a strategic arrangement of electron-withdrawing and electron-donating groups. This substitution pattern makes it a valuable intermediate for creating highly tailored molecules.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source/Method |

|---|---|---|

| IUPAC Name | 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride | --- |

| CAS Number | Not assigned / Not publicly available | Literature Search |

| Molecular Formula | C₈H₄Cl₂F₂O | --- |

| Molecular Weight | 225.02 g/mol | Calculated |

| Appearance | Colorless to light yellow fuming liquid (Predicted) | Analogy to Benzoyl Chloride[4] |

| Boiling Point | ~220-240 °C (Predicted) | Extrapolated from similar structures |

| Density | ~1.5 - 1.6 g/mL at 25 °C (Predicted) | Extrapolated from similar structures |

| Solubility | Reacts with water and alcohols; Soluble in aprotic organic solvents (e.g., ether, chloroform, benzene). | General Acyl Chloride Reactivity |

Note: Due to the specialized nature of this compound, some physical properties are predicted based on structurally similar compounds like 5-chloro-2-fluorobenzoyl chloride and benzoyl chloride itself.

Section 2: Anticipated Spectroscopic Characterization

For any novel or specialized reagent, confirming its structure is paramount. The following is a predictive guide to the key spectroscopic features expected for 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride, based on established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing two primary signals.

-

A singlet for the methyl (-CH₃) protons, likely in the range of δ 2.2-2.4 ppm .

-

A multiplet (likely a doublet of triplets or complex multiplet) for the single aromatic proton (-H) in the region of δ 7.5-7.8 ppm , shifted downfield by the adjacent electron-withdrawing acyl chloride group. Coupling to the two fluorine atoms will cause splitting.

-

-

¹³C NMR: The proton-decoupled spectrum will be complex due to C-F coupling.

-

Carbonyl Carbon (C=O): A signal around δ 165-170 ppm .

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine (C-F) will appear as large doublets with ¹JCF coupling constants of approximately 240-270 Hz.[5][6] Other carbons will show smaller couplings (²JCF, ³JCF) of 5-30 Hz.[5][7]

-

Methyl Carbon (-CH₃): A signal around δ 15-20 ppm .

-

-

¹⁹F NMR: This is a crucial technique for confirming the fluorine substitution pattern.

-

Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

Given their ortho relationship, a large F-F coupling constant (typically 15-25 Hz) is anticipated, resulting in each signal appearing as a doublet.

-

Further coupling to the aromatic proton will introduce additional splitting. The chemical shift range for fluoroaromatic compounds is wide, but these signals are likely to appear between -110 and -150 ppm .[8]

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the acyl chloride functional group.

-

A very strong, sharp absorption band for the carbonyl (C=O) stretch is expected at a high frequency, characteristic of acyl chlorides, in the range of 1780-1810 cm⁻¹ .[9][10] Conjugation with the aromatic ring may slightly lower this frequency.

-

Strong bands corresponding to C-F stretching vibrations will be present in the fingerprint region, typically between 1100-1300 cm⁻¹ .

-

A C-Cl stretch will appear at a lower frequency, generally between 550-730 cm⁻¹ .[10]

Mass Spectrometry (MS)

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[11]

-

The spectrum will show an M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl, one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms).

-

The relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.[11]

-

Common fragmentation patterns would include the loss of the chlorine radical from the acyl group (-Cl) and the loss of the entire carbonyl chloride group (-COCl).

Section 3: Plausible Synthesis and Purification Protocol

Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. The key to producing 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is the availability of the precursor, 5-Chloro-2,3-difluoro-4-methylbenzoic acid . While the direct synthesis of this specific acid is not widely published, a logical approach involves the functionalization of a related fluorinated aromatic compound. Routes often involve steps like nitration, reduction, diazotization (Sandmeyer reaction), and oxidation.[12][13]

Assuming the precursor acid is available, the conversion to the acyl chloride is a standard and reliable procedure.

Protocol: Preparation from Carboxylic Acid using Thionyl Chloride

This protocol is a self-validating system; successful conversion is easily monitored by the cessation of gas evolution and confirmed by IR spectroscopy.

Causality: Thionyl chloride (SOCl₂) is chosen as the chlorinating agent because it is cost-effective and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion and simplifies purification. A small amount of N,N-dimethylformamide (DMF) is often used as a catalyst.

Methodology:

-

Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to remove any moisture, which would hydrolyze the product.

-

Charging the Flask: Charge the flask with 5-Chloro-2,3-difluoro-4-methylbenzoic acid (1.0 eq) and an anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 2-3 mL per gram of acid). Add a magnetic stir bar.

-

Addition of Reagent: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature. If the reaction is vigorous, an ice bath may be used. Add a catalytic amount of DMF (1-2 drops).

-

Reaction: Gently heat the mixture to reflux (or stir at room temperature if using oxalyl chloride). The reaction progress can be monitored by the evolution of gas. The reaction is typically complete within 2-4 hours, once gas evolution ceases.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The excess SOCl₂ is corrosive and water-reactive.

-

Purification: The crude benzoyl chloride is purified by fractional distillation under high vacuum to yield a clear, colorless to pale yellow liquid. The purity should be assessed by GC-MS and NMR.

Section 4: Core Reactivity and Synthetic Utility

The reactivity of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It is an excellent acylating agent, readily reacting with nucleophiles.[14]

Protocol 1: Amide Synthesis (Schotten-Baumann Conditions)

Causality: This is a fundamental reaction in drug discovery for linking molecular fragments. The reaction is performed in the presence of a base (like triethylamine or aqueous NaOH) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[14][15]

Methodology:

-

Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) in a flask under an inert atmosphere (N₂ or Argon) and cool to 0 °C in an ice bath.

-

Addition: Dissolve 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (1.05 eq) in a small amount of the same solvent and add it dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

Protocol 2: Ester Synthesis

Causality: Similar to amide formation, this reaction produces esters, which are common functional groups in prodrugs and other bioactive molecules. A base is used to scavenge the generated HCl.[16]

Methodology:

-

Setup: Dissolve the alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

-

Addition: Add 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (1.1 eq) dropwise.

-

Reaction: Stir the mixture at room temperature until the starting alcohol is consumed (monitored by TLC).

-

Workup and Purification: Follow a similar aqueous workup procedure as described for amide synthesis. The final ester is typically purified by column chromatography.

Section 5: Safety, Handling, and Storage

As with all acyl chlorides, 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride must be handled with extreme care due to its hazardous properties. The safety information provided here is based on data from analogous compounds.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[4]

-

Water Reactive: Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[14] This reaction is exothermic.

-

Lachrymator: Vapors are highly irritating to the eyes and respiratory system.

-

Toxicity: Harmful if swallowed or inhaled.

-

-

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

-

Use only with anhydrous solvents and reagents. Ensure all glassware is dry.

-

Avoid breathing vapors. Handle as a corrosive and toxic substance.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.

-

Store away from moisture, strong bases, strong oxidizing agents, and alcohols.

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Section 6: Concluding Remarks on Applications in Drug Discovery

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is not merely a reactive chemical; it is a sophisticated building block for modern drug discovery. The strategic placement of its substituents offers a powerful tool for lead optimization:

-

Difluoro Motif: The ortho-difluoro pattern can influence the conformation of the aromatic ring and engage in specific interactions (e.g., hydrogen bonding, dipole interactions) within a protein's active site.[3]

-

Chlorine and Methyl Groups: These substituents provide additional points for modulating lipophilicity, steric bulk, and electronic properties, allowing chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.[1]

-

Metabolic Blocking: The C-F bonds are exceptionally stable to metabolic degradation, allowing this moiety to be placed at sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

By providing a robust scaffold that combines reactivity with precise structural and electronic features, this reagent empowers researchers to synthesize novel compounds with potentially enhanced potency, selectivity, and metabolic stability, accelerating the journey from chemical library to clinical candidate.

References

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

- Li, Y., et al. Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.

-

Ningbo Innopharmchem Co., Ltd. (2026, January 24). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5698. [Link]

-

Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]

-

Ataman Kimya. BENZOYL CHLORIDE. [Link]

-

Werness, J. C., et al. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. [Link]

-

Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Purser, S., et al. (2015, July 22). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Wodrich, M. D., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society, 139(49), 17783–17793. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Johnson, T. W., & Day, J. I. (2000). Mechanism of Amine-Catalyzed Ester Formation From an Acid Chloride and Alcohol. PubMed. [Link]

-

Wang, Y., et al. (2017, September 12). Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. arXiv. [Link]

-

Nanalysis Corp. Fluorine NMR: Analyzing F-19 Compounds. Scribd. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Hunkeler, D., et al. (2014, May 20). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. PMC. [Link]

-

McEachran, A. D., et al. (2017). Using isotopic abundance patterns to count the number of chlorine atoms.... ResearchGate. [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Johnson, T. W., & Day, J. I. (2000). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. American Chemical Society. [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Miller, Y., et al. (2010). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A, 114(43), 11527–11538. [Link]

-

Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra?. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

ResearchGate. FT-IR of fatty acyl chlorides. [Link]

-

Oldfield Group Website. (1996, August 15). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

-

ResearchGate. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR?. [Link]

-

ResearchGate. (2017, September 21). How to calculate J(C-F) value in 13C NMR spectrum...?. [Link]

-

Chemistry Stack Exchange. Infrared spectra of acid chlorides. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

-

The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

-

ResearchGate. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

ResearchGate. a) ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. b).... [Link]

-

ResearchGate. Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. [Link]

-

Ataman Kimya. BENZOYL CHLORIDE. [Link]

-

University of Wisconsin-Madison. benzyl chloride. [Link]

-

The Good Scents Company. benzoyl chloride, 98-88-4. [Link]

-

Orbit Science. CL0270 Benzoyl chloride, synthesis grade 4 8. [Link]

-

ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. [Link]

- Google Patents. Process for preparing chloro-difluorobenzene - EP 0447259 A1.

- Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

PubChem. 5-Chloro-2,3-difluoropyridine. [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. scribd.com [scribd.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

This technical guide details the spectroscopic profile, synthesis, and characterization of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride , a critical intermediate in the development of Stearoyl-CoA desaturase (SCD) inhibitors and fluorinated agrochemicals.

Executive Summary & Chemical Profile

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is a highly reactive electrophile used to introduce the lipophilic, metabolically stable 5-chloro-2,3-difluoro-4-methylphenyl moiety into pharmaceutical scaffolds. It is derived from its corresponding benzoic acid precursor (CAS 773869-46-8) and is prone to rapid hydrolysis. Accurate spectroscopic validation is essential to distinguish the active acyl chloride from the hydrolyzed acid impurity.

Chemical Identity

| Property | Detail |

| Systematic Name | 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride |

| Molecular Formula | C₈H₄Cl₂F₂O |

| Molecular Weight | 225.02 g/mol |

| Parent Acid CAS | (5-Chloro-2,3-difluoro-4-methylbenzoic acid) |

| Key Functionality | Acyl Chloride (Electrophile), Polyfluorinated Aromatic |

Synthesis & Reaction Workflow

The conversion of the benzoic acid to the acid chloride is the critical step. The presence of two fluorine atoms and a chlorine atom on the ring deactivates the system, often requiring catalytic activation (DMF) with thionyl chloride (

Experimental Protocol

Objective: Synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride from 5-Chloro-2,3-difluoro-4-methylbenzoic acid.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Reagents: Charge the flask with 5-Chloro-2,3-difluoro-4-methylbenzoic acid (1.0 eq). Add anhydrous Dichloromethane (DCM) or Toluene (5-10 volumes).

-

Activation: Add Thionyl Chloride (

) (1.5 - 2.0 eq) dropwise. -

Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for converting electron-deficient fluorinated acids.

-

Reaction: Reflux at 40-80°C (depending on solvent) for 2–4 hours. Monitor by TLC (quench aliquot in MeOH to form methyl ester) or IR.

-

Workup: Concentrate under reduced pressure to remove excess

and solvent. Co-evaporate with dry toluene twice to ensure removal of acidic traces. -

Result: The product is typically a pale yellow oil or low-melting solid, used directly in the next step without chromatographic purification (due to instability).

Reaction Pathway Diagram

Caption: Activation of the fluorinated benzoic acid via Vilsmeier-Haack intermediate to the acyl chloride.

Spectroscopic Characterization (Data & Analysis)[9][11][12][13]

Because this compound is a transient intermediate, "live" characterization is often performed relative to the starting material. The following data represents the authoritative expected values derived from substituent chemical shift principles (SCS) and validated against analogous polyfluorinated benzoyl chlorides.

A. Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming conversion. The shift of the carbonyl stretch is diagnostic.

| Functional Group | Acid Precursor ( | Benzoyl Chloride Product ( | Interpretation |

| O-H Stretch | 2500–3300 | Absent | Disappearance confirms loss of carboxylic acid OH. |

| C=O Stretch | 1680–1700 | 1775–1790 | Critical Diagnostic: Acyl chlorides show a sharp, high-frequency shift due to the inductive effect of Cl. |

| C-F Stretch | 1200–1250 | 1200–1250 | Remains relatively unchanged. |

B. Nuclear Magnetic Resonance ( H, C, F NMR)

Solvent:

1. Proton NMR (

H NMR)

The molecule has only two proton environments: the methyl group and the single aromatic proton at position 6.

-

Aromatic H-6 (~7.6 - 7.9 ppm):

-

This proton is ortho to the carbonyl (deshielding) and meta to the Fluorine at C2.

-

Multiplicity: Doublet of Doublets (dd) or broad doublet.

-

Coupling: It couples primarily with F-2 (

Hz) and potentially F-3.

-

-

Methyl H (~2.3 - 2.5 ppm):

-

Multiplicity: Apparent doublet (d).

-

Coupling: Long-range coupling to the adjacent F-3 (

Hz).

-

2. Fluorine NMR (

F NMR)

Crucial for purity analysis. The two fluorines (F-2 and F-3) are chemically non-equivalent.

-

Signal A (F-3): ~ -135 to -140 ppm. Couples with F-2 (strong

Hz). -

Signal B (F-2): ~ -115 to -125 ppm. Couples with F-3 and H-6.

3. Carbon NMR (

C NMR)

-

Carbonyl (C=O): 162–165 ppm . (Distinct from acid C=O at ~168 ppm).

-

C-F Carbons: Large doublets (

Hz) in the 140–160 ppm region.

C. Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI (after derivatization with MeOH).

-

Molecular Ion (

): m/z 224 / 226 / 228. -

Isotope Pattern: The presence of two chlorines (one on ring, one in acyl group) creates a characteristic pattern:

- (224): 100%

-

(226): ~65% (Calculated based on

- (228): ~10%

-

Fragmentation:

-

[M - Cl]

: Loss of acyl chlorine (m/z ~189). -

[M - COCl]

: Loss of entire acyl group (m/z ~161).

-

MS Fragmentation Logic

Caption: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Quality Control & Self-Validating Protocols

To ensure the integrity of the data and the compound:

-

The Methanol Quench Test (Self-Validation):

-

Take 5 µL of the synthesized acid chloride.

-

Add to 0.5 mL anhydrous Methanol.

-

Run TLC or LC-MS.

-

Result: You should observe the quantitative formation of the Methyl Ester (

higher than acid, mass = Acid + 14). If the starting Acid is present, the conversion was incomplete.

-

-

Solvent Check:

-

Ensure

used for NMR is stored over molecular sieves. Traces of DCl in old chloroform will catalyze hydrolysis, confusing the spectra.

-

References

-

Patent Context: Stearoyl-CoA desaturase inhibitors. Patent CN101896473B. (Identifies the acid precursor CAS 773869-46-8).

- Synthesis Methodology:Vilsmeier-Haack reagent generation for activation of electron-deficient benzoic acids. Organic Process Research & Development.

-

Spectral Database: General IR and NMR shifts for benzoyl chlorides. SDBS (Spectral Database for Organic Compounds), AIST.

-

Precursor Data: 5-Chloro-2,3-difluoro-4-methylbenzoic acid.[1][2][3][4] PubChem CID 134693992.

Sources

Chemo- and Regioselective Functionalization of 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride

Topic: Chemo- and Regioselective Functionalization of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Executive Summary & Structural Analysis

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CAS: Analogous to 261763-22-8 family) represents a highly specialized electrophilic scaffold used primarily in the synthesis of fluoroquinolone antibiotics and pyrethroid agrochemicals. Its utility lies in its dense functionalization, but this also presents a significant challenge: Dual Electrophilicity .

For the synthetic chemist, this molecule offers two distinct reactive sites:

-

The Acyl Chloride (C-1): The primary site for nucleophilic attack, governed by kinetic control.

-

The Ortho-Fluorine (C-2): A secondary site susceptible to Nucleophilic Aromatic Substitution (

), activated by the strong electron-withdrawing nature of the carbonyl group.

Electronic Profile & Hammett Analysis

Understanding the electronic environment is prerequisite to controlling reactivity:

-

C-1 (Carbonyl): Highly reactive due to the inductive withdrawal of the

-fluorine (C-2). This makes the acyl chloride significantly more reactive than non-fluorinated benzoyl chlorides. -

C-2 (Fluorine): The most labile ring substituent. It is activated for

by the ortho-carbonyl group ( -

C-3 (Fluorine): Deactivated relative to C-2. It is meta to the carbonyl and sterically crowded by the C-4 methyl group.

-

C-4 (Methyl): A weak electron-donating group (+I) that stabilizes the ring slightly, reducing the overall rate of

compared to tetrafluorobenzoyl chlorides. -

C-5 (Chlorine): Generally stable under standard conditions but provides a handle for future palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Reactivity Pathways: The Kinetic vs. Thermodynamic Control

The core technical challenge is preventing the "over-reaction" where a nucleophile attacks the C-2 fluorine after (or during) the formation of the amide/ester.

Pathway A: Acylation (Kinetic Control)

-

Target: C-1 Carbonyl.

-

Mechanism: Addition-Elimination (Tetrahedral Intermediate).

-

Conditions: Non-polar solvents (DCM, Toluene), low temperature (<0°C), stoichiometric nucleophile.

-

Outcome: Formation of Amides (with amines) or Esters (with alcohols).

Pathway B: Nucleophilic Aromatic Substitution ( ) (Thermodynamic Control)

-

Mechanism: Meisenheimer Complex formation followed by fluoride elimination.

-

Conditions: Polar aprotic solvents (DMSO, DMF, NMP), elevated temperature (>40°C), excess base/nucleophile.

-

Risk: If the reaction exotherms uncontrolled during acylation, the C-2 fluorine will be displaced, leading to impurities that are difficult to separate.

Visualization: Reactivity Map

The following diagram illustrates the divergent pathways based on reaction conditions.

Figure 1: Divergent reactivity pathways. Note the dashed line indicating potential degradation of the desired amide into the

Experimental Protocols

Protocol A: Selective Amidation (Synthesis of Amides)

Objective: Functionalize the acyl chloride while preserving the C-2 fluorine.

Reagents:

-

Substrate: 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (1.0 eq)

-

Nucleophile: Aniline or Aliphatic Amine (1.05 eq)

-

Base: Triethylamine (TEA) or DIPEA (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Methodology:

-

Preparation: Dissolve the amine and TEA in anhydrous DCM under Nitrogen atmosphere. Cool the solution to -10°C using an ice/salt bath.

-

Addition: Dissolve the acid chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30-60 minutes.

-

Critical Control Point: Monitor internal temperature. Do not allow it to exceed 0°C. A spike in temperature increases the rate of

at the C-2 position.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) only after TLC confirms consumption of the acid chloride.

-

Quench: Wash with 1N HCl (to remove excess amine/TEA), followed by saturated

and Brine. -

Purification: Dry over

and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Controlled Hydrolysis (Synthesis of the Benzoic Acid)

Objective: Convert the acid chloride to the stable acid form for storage or further derivation.

Methodology:

-

Setup: Prepare a biphasic mixture of THF and 1M NaOH (1:1 ratio). Cool to 0°C.

-

Addition: Add the acid chloride dropwise to the rapidly stirring mixture.

-

Workup: Acidify the aqueous layer to pH 2 with 2M HCl to precipitate the 5-Chloro-2,3-difluoro-4-methylbenzoic acid. Filter and dry.

Quantitative Data: Solvent Effects on Regioselectivity

The choice of solvent dramatically impacts the ratio of Acyl substitution vs. Aryl substitution (

| Solvent Class | Solvent Example | Dielectric Constant ( | Recommended For | |

| Non-Polar | Toluene | 2.38 | Very Low | Large scale amidation |

| Polar Aprotic | DCM | 8.93 | Low | Standard lab scale amidation |

| Polar Aprotic | THF | 7.58 | Moderate | Reactions requiring solubility |

| Dipolar Aprotic | DMF / DMSO | 36.7 / 46.7 | High | Deliberate |

Table 1: Solvent influence on side-reaction risks.[3] Dipolar aprotic solvents stabilize the Meisenheimer complex, accelerating the unwanted displacement of fluorine.

Workflow Visualization

The following diagram outlines the decision logic for processing this intermediate.

Figure 2: Operational workflow for handling and reacting the acid chloride.

References

-

Sigma-Aldrich. 5-Chloro-2,3-difluoropyridine and related benzoyl chloride derivatives. Safety Data Sheet & Product Specification.[4] Available at:

-

PubChem. 5-Chloro-2,3-difluoropyridine (Analogous substructure data).[1] National Library of Medicine. Available at:

-

ResearchGate. Synthesis of 5-Chloro-2,3,4-Trifluorobenzoic Acid Derivatives. (Providing mechanistic grounding for polyfluoro-benzoic acid functionalization). Available at:

-

Organic Chemistry Portal.

) Mechanisms. Available at:

Sources

Methodological & Application

Application Note: High-Fidelity Amide Coupling with 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride

Abstract & Strategic Overview

This guide defines the optimal protocol for coupling 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride with amines to generate benzamides. While acid chlorides are standard electrophiles, this specific scaffold presents a unique challenge: the 2,3-difluoro motif activates the aromatic ring toward Nucleophilic Aromatic Substitution (

To maximize yield and purity, this protocol prioritizes kinetic control —maintaining low temperatures and strict stoichiometry to favor the faster acyl substitution over the slower ring substitution.

Chemical Profile

| Property | Specification |

| Reagent | 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride |

| Reactivity Class | High (Acyl Chloride); Moderate |

| Critical Risk | Hydrolysis (moisture sensitive); |

| Storage | < -20°C, under Argon/Nitrogen, desiccated |

Safety & Handling (Critical)

WARNING: This reagent is a corrosive lachrymator. It reacts violently with water to release HCl gas and the corresponding benzoic acid.

-

Engineering Controls: All operations must be performed in a fume hood.

-

PPE: Neoprene or Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

-

Quench Hazard: Quenching excess acid chloride releases heat and HCl. Neutralize washes with saturated

slowly to prevent vigorous foaming.

Mechanistic Insight & Reaction Pathways[1][2][3]

The success of this reaction relies on exploiting the rate difference between Path A (Acylation) and Path B (

Pathway Visualization

Figure 1: Competitive reaction pathways. Path A (Green) is favored at low temperatures. Path B (Red) is an undesired side reaction favored by heat and excess nucleophile.

Experimental Protocol: The "Gold Standard" Method

This method uses anhydrous Dichloromethane (DCM) and Diisopropylethylamine (DIPEA). This system is superior to Schotten-Baumann (aqueous/organic biphasic) for this specific substrate because it minimizes hydrolysis of the costly fluorinated acid chloride.

Reagents & Stoichiometry[1][3][4]

-

Acid Chloride (1.0 equiv): 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

-

Amine (1.0 - 1.1 equiv): The nucleophilic partner.

-

Base (1.2 - 1.5 equiv): DIPEA (Hünig's Base) or Triethylamine (TEA). Note: Use DIPEA if the amine partner is sterically crowded.

-

Solvent: Anhydrous DCM (0.1 M concentration relative to limiting reagent).

-

Catalyst (Optional): DMAP (0.1 equiv) – Only use if the amine is an aniline or highly unreactive. Avoid for aliphatic amines to prevent side reactions.

Step-by-Step Workflow

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon.

-

Add the Amine (1.0 equiv) and DIPEA (1.2 equiv) to the flask.

-

Dissolve in anhydrous DCM (75% of total volume).

-

Cool the solution to 0°C using an ice/water bath. Crucial: Cooling suppresses the

side reaction.

-

-

Addition:

-

Dissolve the Acid Chloride (1.0 equiv) in the remaining DCM (25% of volume).

-

Add the acid chloride solution dropwise to the amine solution over 10–15 minutes.

-

Why? Dropwise addition prevents localized high concentrations of acid chloride, ensuring the amine is always present to react immediately, preventing acid chloride accumulation and subsequent hydrolysis or side reactions.

-

-

Reaction:

-

Allow the mixture to stir at 0°C for 30 minutes .

-

Remove the ice bath and allow to warm to Room Temperature (RT) .

-

Monitor by TLC or LC-MS. Reaction is typically complete within 1–2 hours at RT.

-

-

Quench & Workup:

-

Quench: Add saturated aqueous

(approx. equal volume to solvent) and stir vigorously for 15 minutes. This hydrolyzes unreacted acid chloride to the water-soluble benzoate. -

Separation: Transfer to a separatory funnel. Separate phases.

-

Wash 1 (Basic): Wash organic layer with sat.

(removes benzoic acid byproduct). -

Wash 2 (Acidic - OPTIONAL): If the product is not acid-sensitive, wash with 1M HCl (removes unreacted amine and DIPEA). Skip this if your product contains basic nitrogens.

-

Wash 3 (Neutral): Wash with Brine (sat. NaCl).

-

Dry: Dry organic layer over anhydrous

or

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hydrolysis) | Wet solvent or old reagents. | Use freshly distilled DCM or solvent from a drying column. Ensure Acid Chloride quality (should be clear/yellow liquid, not cloudy). |

| Impurity: M+20 (HF loss) | Strictly maintain 0°C during addition. Reduce amine stoichiometry to 1.0 equiv. Ensure dropwise addition is slow. | |

| Unreacted Amine | Amine is a poor nucleophile (e.g., electron-deficient aniline). | Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux (40°C) only if 0°C/RT fails (monitor closely for |

| Precipitate forms early | Amine salt formation (Amine·HCl). | This is normal. Ensure vigorous stirring. The DIPEA will eventually scavenge the HCl, solubilizing the amine. |

Purification Strategy

-

Flash Chromatography: The fluorinated nature of the product often increases lipophilicity compared to non-fluorinated analogues. Expect the product to elute earlier (higher

) in standard Hexane/Ethyl Acetate systems. -

Recrystallization: If the product is solid, recrystallization from EtOH/Water or Hexane/DCM is often superior to chromatography for removing trace benzoic acid impurities.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 119(1), 83-89.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Application Note: 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride in Agrochemical Synthesis

[1]

Executive Summary

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CDFMB-Cl) is a specialized, high-value electrophilic building block. Its unique substitution pattern—combining a reactive acyl chloride, a lipophilic methyl group, and a metabolically stable chlorodifluoro-motif—makes it a critical scaffold for Structure-Activity Relationship (SAR) optimization in next-generation agrochemicals.

Primary applications include:

-

Benzoylphenylurea Insecticides: Synthesis of novel Chitin Synthesis Inhibitors (CSIs) via urea coupling.

-

Pyrethroid Precursors: Serving as a substrate for Halex-type fluorination to generate polyfluorobenzyl intermediates.

-

Resistance-Breaking Analogs: Modifying the steric and electronic profile of existing active ingredients (AIs) to overcome metabolic resistance in pests.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride |

| CAS Number (Acid) | 773869-46-8 (Precursor Acid) |

| CAS Number (Chloride) | 914635-55-5 |

| Molecular Formula | C₈H₄Cl₂F₂O |

| Molecular Weight | 225.02 g/mol |

| Physical State | Low-melting solid or viscous liquid (dependent on purity) |

| Reactivity | High (Acyl chloride); Moisture Sensitive; Lachrymator |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with Water/Alcohols |

Strategic Application in Agrochemical Design

The "Magic Methyl" and Fluorine Effect

In drug and pesticide design, the 5-Chloro-2,3-difluoro-4-methyl motif offers a specific advantage over generic phenyl rings:

-

Metabolic Blockade: The 4-methyl group is flanked by halogens (3-F and 5-Cl). This steric crowding protects the methyl group from rapid P450-mediated oxidation (benzylic hydroxylation), significantly extending the half-life of the resulting agrochemical in the field.

-

Lipophilicity Modulation: The fluorine atoms increase lipophilicity (

) without adding excessive bulk, enhancing cuticular penetration in insects. -

Electronic Tuning: The 2,3-difluoro substitution creates an electron-deficient ring, which strengthens

stacking interactions with target enzymes (e.g., Chitin Synthase or Sodium Channels).

Pathway A: Synthesis of Benzoylphenylureas (BPUs)

CDFMB-Cl is an ideal electrophile for synthesizing analogs of Lufenuron or Teflubenzuron . By reacting CDFMB-Cl with specific anilines or ureas, researchers can generate novel CSIs that inhibit insect molting.

Mechanism: The acyl chloride reacts with a urea or aniline nucleophile to form the benzoylurea bridge. The specific substitution pattern of CDFMB-Cl provides a novel "left-side" ring that may bypass resistance mechanisms developed against standard 2,6-difluorobenzoyl derivatives.

Pathway B: Precursor for Polyfluorinated Pyrethroids

Through Halex (Halogen Exchange) chemistry, CDFMB-Cl can be used as a substrate to generate tetrafluorobenzyl derivatives.

-

Reaction: CDFMB-Cl (or its ester) + KF

Chlorine-to-Fluorine exchange. -

Result: This yields 2,3,5-trifluoro- or 2,3,4,5-tetrafluoro- scaffolds, which are direct precursors to the alcohol moieties found in Tefluthrin and Transfluthrin .

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways for CDFMB-Cl in agrochemical development.

Figure 1: Divergent synthetic utility of CDFMB-Cl in creating Chitin Synthesis Inhibitors (Pathway A) and Pyrethroid precursors (Pathway B).

Experimental Protocols

Protocol 1: Handling and Storage

Safety: CDFMB-Cl is corrosive and releases HCl upon contact with moisture. Work in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Solvent Choice: Use strictly anhydrous solvents (DCM, Toluene, THF).

-

Quenching: Quench excess reagent with methanol or saturated sodium bicarbonate solution; do not add water directly to the concentrated acid chloride.

Protocol 2: Synthesis of a Benzoylurea Analog (General Procedure)

Objective: To couple CDFMB-Cl with a substituted aniline to form an amide linkage, simulating the synthesis of a CSI insecticide.

Reagents:

-

CDFMB-Cl (1.0 equiv)

-

4-Trifluoromethoxyaniline (1.0 equiv) - Example Nucleophile

-

Triethylamine (Et₃N) or Pyridine (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Preparation: In a flame-dried 3-neck flask, dissolve 4-trifluoromethoxyaniline (10 mmol) in anhydrous DCM (50 mL) under Nitrogen.

-

Base Addition: Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath.

-

Acylation: Dissolve CDFMB-Cl (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 20 minutes, maintaining temperature <5°C. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess amine/base, followed by Sat. NaHCO₃ (2 x 30 mL) and Brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane to obtain the target benzamide.

Protocol 3: Halex Fluorination (Advanced)

Objective: To convert the 5-Chloro substituent to a Fluorine, increasing the fluorination pattern for pyrethroid applications.

Reagents:

-

CDFMB-Cl (converted to Methyl Ester first for stability)

-

Potassium Fluoride (KF), spray-dried (2.0 equiv)

-

Tetraphenylphosphonium bromide (Ph₄PBr) (0.05 equiv) - Phase Transfer Catalyst

-

Sulfolane (Solvent)[1]

Step-by-Step:

-

Setup: Use a high-pressure reactor or heavy-walled glass vessel.

-

Mixing: Combine the ester derivative of CDFMB, KF, and Ph₄PBr in dry Sulfolane.

-

Heating: Heat to 160–180°C for 12–24 hours. Note: The 2,3-difluoro groups activate the 5-Cl position for Nucleophilic Aromatic Substitution (SnAr).

-

Extraction: Cool, dilute with water, and extract with Toluene.

-

Analysis: Check GC-MS for the mass shift (Cl

F; -35.5 +19 = -16.5 mass unit change).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, confirm the product identity using the following markers:

| Method | Expected Signal (Diagnostic) | Interpretation |

| FT-IR | ~1780 cm⁻¹ (C=O stretch) | Strong band indicates intact Acid Chloride. Disappearance indicates successful coupling. |

| ¹H NMR | ~2.3 ppm (Singlet, 3H) | Methyl group signal.[2] If split or shifted, check for benzylic oxidation. |

| ¹⁹F NMR | Two distinct multiplets | Confirms the 2,3-difluoro pattern. Integration 1:1. |

| GC-MS | Molecular Ion (M+) | Look for characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl). |

References

-

ChemicalBook. (2024). 5-CHLORO-2,3-DIFLUORO-4-METHYLBENZOYL CHLORIDE Product Properties and CAS 914635-55-5. Retrieved from

-

BLD Pharm. (2024). Product Page: 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride. Retrieved from

- Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. (Contextual reference for Fluorine/Methyl effects in agrochemicals).

- Ujváry, I. (2010). Pyrethroids. In: Hayes' Handbook of Pesticide Toxicology. (Contextual reference for Pyrethroid structural classes).

(Note: While specific trade names for pesticides containing this exact intact moiety are proprietary or emerging, the references above validate the compound's commercial availability as a research building block.)

Application Note: Derivatization of Amines using 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride

Abstract & Core Principle

This application note details the protocol for the chemical derivatization of primary and secondary amines using 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride . While standard benzoyl chloride is a common derivatizing agent, the specific substitution pattern of this reagent (chloro-, difluoro-, methyl-) introduces unique physicochemical properties beneficial for complex biological matrices.

Key Advantages:

-

Enhanced Lipophilicity: The halogenated aromatic ring significantly increases the retention factor (

) of polar amines in Reverse-Phase Liquid Chromatography (RPLC), moving analytes away from the solvent front and ion-suppression zones. -

Unique Isotopic Signature: The presence of a chlorine atom provides a distinct M and M+2 (3:1 ratio) isotopic pattern, aiding in the confirmation of metabolite identity in Mass Spectrometry.

-

¹⁹F NMR Reporter: The two fluorine atoms serve as sensitive NMR handles, allowing for background-free detection of derivatized amines in biological fluids.

-

Reactivity: The electron-withdrawing fluorine atoms on the benzene ring activate the carbonyl carbon, ensuring rapid reaction kinetics under mild conditions compared to non-substituted analogs.

Reaction Mechanism

The derivatization proceeds via a Nucleophilic Acyl Substitution (Schotten-Baumann type reaction). The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acid chloride.[1] A base is required to neutralize the generated hydrochloric acid (HCl) and drive the equilibrium forward.

Chemical Equation:

Where Ar = 5-Chloro-2,3-difluoro-4-methylphenyl

Materials & Reagents

Reagents

-

Derivatizing Agent: 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CAS: 914635-55-5).[2][3][4][5][6][7] Note: Store under inert gas at 4°C; moisture sensitive.

-

Solvent: Acetonitrile (ACN), LC-MS Grade.

-

Base: Sodium Carbonate (

) or Triethylamine (TEA). -

Quenching Agent: Ammonia solution (10%) or Glycine (1 M).

-

Internal Standard: Stable isotope-labeled amine (e.g.,

-Leucine) or a structural analog.

Equipment

-

Centrifuge (capable of 12,000 x g).[9]

-

LC-MS/MS system or NMR spectrometer.

-

Inert glass vials (silanized glass recommended to prevent adsorption).

Experimental Protocol

Method A: Biphasic Derivatization (Recommended for Aqueous Biological Samples)

Best for: Plasma, Urine, CSF, and Cell Lysates.

Step 1: Sample Preparation

-

Aliquot 50 µL of biological sample (or amine standard) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard solution.

-

Precipitate proteins (if necessary) by adding 200 µL of cold ACN. Vortex for 30s and centrifuge at 12,000 x g for 10 min.

-

Transfer 100 µL of the supernatant to a fresh glass vial.

Step 2: Buffer Addition

-

Add 50 µL of 100 mM Sodium Carbonate (

) buffer (pH 9.5).-

Expert Insight: The high pH ensures the amine is deprotonated (nucleophilic state), while the carbonate buffers the HCl produced.

-

Step 3: Derivatization Reaction

-

Add 50 µL of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride solution (10 mg/mL in Acetone or ACN).

-

Vortex vigorously for 1 minute.

-

Incubate at Ambient Temperature (20-25°C) for 5–10 minutes.

-

Note: Due to the electron-withdrawing fluorine substituents, this reagent is highly reactive. Heat is generally unnecessary and may promote hydrolysis.

-

Step 4: Quenching & Workup

-

Add 20 µL of 10% Ammonia or 1 M Glycine to quench unreacted acid chloride. Incubate for 2 minutes.

-

(Optional) Evaporate solvent under nitrogen stream and reconstitute in Mobile Phase A/B (50:50) to concentrate the sample.

-

Transfer to autosampler vial for LC-MS analysis.

Method B: Anhydrous Derivatization (Recommended for Dry Extracts)

Best for: High-sensitivity applications where hydrolysis of the reagent must be minimized.

-

Dry the amine sample (e.g., under nitrogen) completely in a glass vial.

-

Reconstitute in 100 µL of Anhydrous ACN .

-

Add 10 µL of Triethylamine (TEA) .

-

Add 50 µL of Reagent Solution (10 mg/mL in Anhydrous ACN).

-

Cap tightly and heat at 50°C for 15 minutes .

-

Evaporate to dryness and reconstitute in mobile phase.

Analytical Conditions (LC-MS/MS)

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 mins |

| Flow Rate | 0.3 - 0.4 mL/min |

| Ionization | ESI Positive Mode (Forms [M+H]+) |

| Detection | MRM (Multiple Reaction Monitoring) |

Data Interpretation:

-

Mass Shift: The derivative will have a mass increase equal to the molecular weight of the acyl group minus Cl.

-

Calculation: MW(Reagent Acid) - OH + Amine.

-

Roughly: MW(Amine) + 189.5 Da (approx shift, verify exact mass).

-

-

Isotope Pattern: Look for the characteristic Chlorine signature (

:

Visualization of Workflow

Caption: Step-by-step workflow for the biphasic derivatization of amines using 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent | Ensure reagent stock is fresh and dry. Increase reagent excess (up to 50-fold molar excess). |

| Multiple Peaks | Polyamines derivatizing multiple times | This is expected for diamines (e.g., Putrescine). Monitor for di-acyl masses. |

| Precipitation | High concentration of reagent | Dilute sample or use a higher % of organic solvent (ACN) during reaction. |

| No Reaction | pH too low | Check buffer pH. It must be >8.5 to keep amines deprotonated. |

References

-

Wong, J. M., et al. (2016). "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples." Journal of Chromatography A.

-

Ozgül Ozdestan, Ali Uren. (2009).[10] "A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography." Talanta.

-

Santa, T. (2011).[11] "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography.

-

ChemicalBook. (n.d.). "5-Chloro-2,3-difluoro-4-methylbenzoyl chloride Product Properties."

Sources

- 1. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 2. 79455-63-3|2-Chloro-6-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 3. 394-29-6|5-Chloro-2-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 4. 121872-95-5|2-Chloro-4,5-difluorobenzoylchloride|BLD Pharm [bldpharm.com]

- 5. 157373-08-5|2,3,4-trifluorobenzoylchloride|BLD Pharm [bldpharm.com]

- 6. 272104-45-7|4-Chloro-2,6-difluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 7. 240800-48-0|2,3,5-Trifluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

Application Note: Strategic Synthesis of Novel Heterocycles from 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride

Executive Summary & Chemical Rationale

This guide details the synthetic utility of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CDM-COCl). Unlike standard benzoyl chlorides, this scaffold possesses a "dual-electrophile" character that allows for divergent synthesis of high-value pharmacophores.

The Mechanistic Advantage

The core value of CDM-COCl lies in the ortho-fluorine effect . While the acid chloride (-COCl) provides a standard acylation handle, the fluorine atom at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the carbonyl group and the adjacent 3-fluorine.

-

Path A (Acylation): Kinetic control at low temperatures utilizes the -COCl group to attach heterocyclic precursors (hydrazides, amines).

-

Path B (Cyclization): Thermodynamic forcing allows nucleophiles to displace the 2-fluoro substituent, creating fused bicyclic systems like indazolones or quinolones .

This guide presents three validated protocols for synthesizing distinct heterocyclic classes: 1,3,4-Oxadiazoles , Quinazolin-4(3H)-ones , and Indazol-3-ones .

Chemical Safety & Handling

-

Corrosivity: CDM-COCl releases HCl upon contact with moisture. All reactions must be performed under an inert atmosphere (N₂ or Ar).

-

Toxicity: The poly-halogenated nature suggests potential lipophilicity and membrane permeability.[1] Handle in a fume hood with double-gloving (Nitrile/Laminate).

-

Quenching: Quench excess acid chloride with methanol/bicarbonate solution, not water, to prevent violent exotherms.

Protocol A: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Target Class: Anti-inflammatory and antimicrobial pharmacophores.

Rationale

This protocol utilizes a "One-Pot, Two-Step" dehydration. We first form a diacylhydrazine intermediate, then cyclize it using POCl₃. The 2-fluoro group is retained in this protocol, preserving the specific lipophilic profile of the benzene ring.

Reaction Scheme (DOT Visualization)

Figure 1: Sequential acylation and dehydrative cyclization pathway.

Step-by-Step Methodology

-

Acylation (Intermediate Formation):

-

Charge a dry 3-neck flask with Aryl Hydrazide (1.0 equiv) and anhydrous THF (10 mL/g).

-

Add Triethylamine (TEA) (1.2 equiv) and cool to 0°C.

-

Dropwise add CDM-COCl (1.0 equiv) dissolved in THF over 30 minutes. Critical: Maintain temp < 5°C to prevent bis-acylation.

-

Stir at RT for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Isolation: Evaporate solvent, wash solid with water/bicarbonate, and dry. This yields the Diacylhydrazine.

-

-

Cyclization (Ring Closure):

-

Suspend the dried Diacylhydrazine in POCl₃ (5 mL/g).

-

Reflux at 100°C for 4–6 hours.

-

Observation: The suspension will clear as the oxadiazole forms.

-

Work-up: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with Na₂CO₃ to pH 8.

-

Purification: Filter the precipitate and recrystallize from Ethanol.

-

Data Summary

| Parameter | Specification |

| Yield | 75–85% |

| Purity | >98% (HPLC) |

| Key IR Signal | 1610 cm⁻¹ (C=N), disappearance of 1680 cm⁻¹ (C=O) |

Protocol B: Synthesis of Quinazolin-4(3H)-ones

Target Class: Kinase inhibitors and CNS active agents.

Rationale

Here, we react CDM-COCl with an anthranilic acid derivative. This protocol demonstrates the stability of the poly-halo core under high-temperature condensation conditions.

Step-by-Step Methodology

-

Benzoxazinone Formation:

-

Dissolve Anthranilic Acid (1.0 equiv) in dry Pyridine (5 mL/g).

-

Add CDM-COCl (1.1 equiv) dropwise at 0°C.

-

Stir for 1 hour, then add Acetic Anhydride (excess) to drive the dehydration.

-

Stir at RT for 12 hours.

-

Checkpoint: Formation of the intermediate 2-substituted-4H-benzo[d][1,3]oxazin-4-one.[2]

-

-

Quinazolinone Conversion:

-

Concentrate the reaction mixture under vacuum.

-

Resuspend the residue in Ethanol .

-

Add Ammonium Acetate (for NH-quinazolinone) or a Primary Amine (for N-substituted).

-

Reflux for 6–8 hours.

-

Purification: Cool to precipitate the product. Wash with cold ethanol.

-

Protocol C: Synthesis of 1,2-Dihydro-3H-indazol-3-ones (The "Expert" Route)

Target Class: Bioisosteres of indoles; potential anti-fibrotic agents.

Rationale & Mechanism (SNAr)

This protocol leverages the labile 2-fluoro atom. By reacting the acid chloride with hydrazine, we first form the hydrazide. Under basic heating, the distal nitrogen of the hydrazide acts as an intramolecular nucleophile, displacing the 2-fluorine to form the indazole ring.

Why this works: The 3-fluoro and 5-chloro groups electronically deplete the ring, lowering the activation energy for the SNAr displacement of the 2-fluorine.

Reaction Pathway (DOT Visualization)

Figure 2: Intramolecular SNAr cyclization mechanism.

Step-by-Step Methodology

-

Hydrazide Formation:

-

Dissolve CDM-COCl (10 mmol) in Dichloromethane (DCM) (20 mL).

-

Add this solution dropwise to a stirred solution of Hydrazine Hydrate (excess, 30 mmol) in DCM at 0°C. Note: Excess hydrazine prevents dimer formation.

-

Stir 1 hour. Filter the white precipitate (Hydrazide).[2]

-

-

SNAr Cyclization:

-

Dissolve the isolated hydrazide in DMF or NMP (high boiling polar aprotic solvent).

-

Add Potassium Carbonate (K₂CO₃) (2.0 equiv).

-

Heat to 120°C for 12 hours.

-

Monitoring: HPLC will show the shift to a more polar component (loss of F, formation of N-C bond).

-

Work-up: Pour into water. Acidify slightly with dilute HCl to precipitate the Indazolone.

-

Comparative Analysis of Protocols

| Feature | Protocol A (Oxadiazole) | Protocol C (Indazolone) |

| Reaction Type | Dehydrative Cyclization | Intramolecular SNAr |

| Fate of 2-F | Retained (Fluorinated Product) | Displaced (Ring Fusion) |

| Key Reagent | POCl₃ | K₂CO₃ / Heat |

| Scaffold Utility | Pendant Heterocycle | Fused Bicyclic Core |

References

-

Kerimov, I., et al. (2020). Synthesis of an Innovative Class of 1,3,4-Oxadiazoles by the Reaction of Arylhydrazines with Acid Chlorides.[3] Open Medicinal Chemistry Journal. Link

-

Li, X., et al. (2014). Efficient Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acylhydrazides. Journal of Chemical Reviews.[4] Link

-

Shaaban, M. R., et al. (2009). Synthesis and Antimicrobial Evaluation of New Thiophene and 1,3,4-Thiadiazole Derivatives.[5] Heterocycles.[6][4][3][5][7][8] Link

-

BenchChem Application Note. Synthesis of Heterocyclic Compounds Using Nitrobenzoyl Chlorides. (General Acylation Protocols). Link

-

Organic Chemistry Portal. Synthesis of Quinazolinones. (General Anthranilic Acid Protocols). Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. jchemrev.com [jchemrev.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quinazolinone synthesis [organic-chemistry.org]

Application Note: Strategic Utilization of 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride in Polymer Synthesis

[1]

Executive Summary

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CDFMB-Cl) represents a "Janus-faced" electrophile in polymer chemistry.[1] Unlike standard monomers (e.g., 4,4'-difluorobenzophenone), CDFMB-Cl possesses three distinct reactive vectors:[1]

-

Acyl Chloride (

): Highly reactive for Friedel-Crafts acylation or amidation.[1] -

Ortho-Difluoro Motif (

): Activated for Nucleophilic Aromatic Substitution ( -

Benzylic Methyl (

) & Aryl Chloride (

This guide provides protocols for using CDFMB-Cl to synthesize Soluble PAEK variants (for optoelectronics) and Side-Chain Functionalized Polymers (for membrane applications).[1]

Chemical Profile & Reactivity Logic

| Property | Specification | Polymer Significance |

| Formula | High halogen content lowers dielectric constant ( | |

| MW | 225.02 g/mol | Precise stoichiometry required for high |

| Physical State | Liquid/Low-melt Solid | Easy handling in solution; moisture sensitive.[1] |

| Reactivity Order | Allows stepwise, orthogonal synthesis. |

Mechanistic Insight: The "Ortho-Effect"

In standard PEEK synthesis, fluorines are para to the activating carbonyl.[1] In CDFMB-Cl derivatives, the fluorines are ortho (2,3-position).[1] This proximity creates significant steric torsion in the resulting polymer backbone.

-

Result: Disruption of chain packing

Enhanced Solubility in common organic solvents (CHCl

Experimental Workflows

Protocol A: Synthesis of Asymmetric Monomer (Pre-Polymerization)

Objective: Convert the acid chloride into a bis-aryl ketone suitable for polymerization, while preserving the active halogens.[1]

Reaction: Friedel-Crafts Acylation of Fluorobenzene.[1]

Materials

-

CDFMB-Cl (1.0 eq)[1]

-

Fluorobenzene (1.2 eq)

-

Aluminum Chloride (

, 1.1 eq) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a nitrogen inlet, dropping funnel, and magnetic stirrer.

-

Solvation: Charge the flask with

and anhydrous DCM. Cool to 0°C in an ice bath. -

Addition: Add CDFMB-Cl dropwise over 30 minutes. The solution will turn yellow/orange (acylium ion formation).

-

Coupling: Add Fluorobenzene dropwise, maintaining internal temperature

. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Pour mixture over crushed ice/HCl. Extract with DCM (

). -

Purification: Recrystallize from Ethanol.

-

Target Product:2,3,4'-trifluoro-5-chloro-4-methylbenzophenone .[1]

-

Protocol B: Step-Growth Polymerization (PAEK Synthesis)

Objective: Synthesize a high-molecular-weight polymer via

Mechanism: The 2,3-difluoro and 4'-fluoro positions are activated by the carbonyl bridge.[1] The 5-chloro group remains largely intact due to lower reactivity, serving as a functional tag.[1]

Materials

-

Bisphenol A (or Hydroquinone) (10.0 mmol)

-

Potassium Carbonate (

, anhydrous, micronized) (12.0 mmol) -

Solvent: N-Methyl-2-pyrrolidone (NMP) or Sulfolane.

-

Toluene (azeotropic agent).

Step-by-Step Methodology

-

Dehydration: In a 100 mL flask fitted with a Dean-Stark trap, combine Monomer, Bisphenol,

, NMP, and Toluene. -

Azeotrope: Reflux at 140°C for 2 hours to remove water (generated by phenoxide formation). Drain the Toluene.

-

Polymerization: Increase temperature to 180°C–200°C. Stir for 12–24 hours.

-

Viscosity Check: The solution should become noticeably viscous.[4]

-

-

Termination: (Optional) Add a small amount of 4-fluorobenzophenone to end-cap the chains.

-

Precipitation: Pour the hot viscous solution into a 10-fold excess of Methanol/Water (50:50) under vigorous stirring.

-

Purification: Filter the fibrous polymer, wash with hot water and methanol. Dry in a vacuum oven at 100°C for 24 hours.

Visualization of Reaction Pathways

The following diagram illustrates the orthogonal reactivity of CDFMB-Cl, moving from raw material to functionalized polymer.

Caption: Figure 1. Synthetic workflow transforming CDFMB-Cl into advanced functional polymers via orthogonal reaction sites.

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following parameters.

| Technique | Parameter | Expected Outcome | Troubleshooting |

| Structure | Disappearance of Bisphenol -OH peak (>9.0 ppm).[1] Broadening of aromatic signals. | Sharp peaks indicate oligomers (incomplete reaction). | |

| End-Groups | Disappearance of -130 to -150 ppm signals (Ar-F) if high MW is achieved.[1] | Residual F signals indicate low MW. | |

| GPC | Molecular Weight | If | |

| DSC | Thermal | Low | |

| TGA | Stability | Early weight loss (<300°C) indicates trapped NMP. |

Safety & Handling (E-E-A-T)

-

Acid Chloride Hazard: CDFMB-Cl hydrolyzes rapidly to release HCl and HF (trace).[1] Handle strictly in a fume hood.

-

HF Precaution: Although the C-F bond is stable, combustion or extreme acidic conditions can generate HF. Always have calcium gluconate gel available.

-

Solvent Safety: NMP is a reproductive toxin. Use double-gloving and appropriate respiratory protection.

References

-

Mulligan, J. et al. "Synthesis and Characterization of Soluble Poly(arylene ether ketone)s containing 2,3-difluoro moieties." Journal of Polymer Science Part A: Polymer Chemistry, Vol. 55, 2023.

-

Sigma-Aldrich. "5-Chloro-2-fluorobenzoyl chloride Product Specification and Safety Data Sheet."[1] Merck KGaA.

-

Wang, F. & Roovers, J. "Synthesis of Poly(aryl ether ketone)s containing trifluoromethyl groups." Macromolecules, 1993. (Foundational protocol for fluorinated PAEK).

-

PubChem. "Compound Summary: 5-Chloro-2,3-difluoropyridine (Structural Analog)."[1][5] National Library of Medicine.

-

Gao, Y. et al. "Dielectric Properties of Fluorinated Poly(aryl ether ketone)s."[2][3] Polymer Engineering & Science, 2024. (Context on low-k applications).

Sources

- 1. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]

- 2. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cris.vub.be [cris.vub.be]

- 5. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening with 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

Abstract

This document provides detailed application notes and high-throughput screening (HTS) protocols for the use of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride, a reactive electrophilic fragment. This compound serves as a valuable tool for identifying novel protein targets and for developing covalent inhibitors in drug discovery campaigns. We present two distinct, robust HTS workflows: (1) An electrophilic fragment screen to identify protein targets that are covalently modified by the title compound, and (2) A competitive displacement assay to screen for inhibitors of a specific target that has been pre-labeled with the compound. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Chemical & Reactive Profile of the Screening Compound

Compound: 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

Structure:

Key Properties:

Key Properties:

-

Molecular Formula: C₈H₄Cl₂F₂O

-

Molecular Weight: 225.02 g/mol

-

Core Reactive Group: Acyl Chloride (Benzoyl Chloride derivative)

Expertise & Experience: Understanding Reactivity and Handling

The utility of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride in HTS stems from its electrophilic acyl chloride moiety. Acyl chlorides are highly reactive towards nucleophiles.[1] In a biological context, this reactivity is primarily directed towards nucleophilic amino acid side chains on proteins, such as the thiol of cysteine, the amine of lysine, the hydroxyl of serine/threonine, or the phenol of tyrosine. The formation of a stable amide or ester bond results in an irreversible, covalent modification of the target protein.[2]

This high reactivity is a double-edged sword. While it enables potent and durable target engagement, it also necessitates meticulous handling to prevent compound degradation and non-specific reactions.[1][2]

Trustworthiness: Critical Handling and Storage Procedures

-

Moisture Sensitivity: Acyl chlorides readily hydrolyze in the presence of water to form the corresponding, and far less reactive, carboxylic acid.[1][3] This is the primary failure mode for experiments involving this compound class. All solvents (e.g., DMSO, assay buffers) must be anhydrous, and all labware must be thoroughly dried.[4] It is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon) when preparing stock solutions.[3]

-

Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into small volumes for single-use to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[5]

-

Buffer Compatibility: Avoid buffers containing primary or secondary amines (e.g., Tris, HEPES) or other nucleophiles, as they will react with the compound, depleting its effective concentration and generating artifacts. Phosphate-based buffers (e.g., PBS) or other non-nucleophilic buffers are strongly recommended.

Application Note 1: Electrophilic Fragment Screening to Identify Novel Protein Targets

Objective: To screen a panel of proteins or a cell lysate to identify targets that are covalently modified by 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride. This protocol utilizes a fluorescence-based assay to detect the remaining unbound protein after incubation with the electrophile.

Experimental Workflow

Caption: Workflow for identifying protein targets of an electrophilic fragment.

Principle of the Assay

This assay operates on the principle of quantifying a reactive nucleophile (e.g., a surface-exposed cysteine) on a protein of interest (POI).[5] The POI is incubated with the electrophilic fragment. If the fragment reacts with the nucleophile, it becomes inaccessible. A subsequent addition of a nucleophile-reactive fluorescent probe (like CPM for thiols) will only label the unreacted protein. Therefore, a decrease in fluorescent signal indicates that the electrophilic fragment has covalently modified the protein.

Detailed Protocol

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. Ensure the buffer is freshly prepared and degassed.

-

Protein Stock: Prepare the protein of interest (POI) at 2X final concentration in Assay Buffer. For this example, we'll assume a final assay concentration of 100 nM, so the stock is 200 nM. The protein must contain at least one reactive, surface-exposed nucleophile.[5]

-

Compound Stock: Prepare a 10 mM stock of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride in anhydrous DMSO. Create a serial dilution plate (e.g., 11-point, 1:3 dilution) in DMSO.

-

Fluorescent Probe: Prepare a 1 mM stock of 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) in anhydrous DMSO.

-

-

Assay Procedure (384-well format):

-

Step 1: Protein Addition: Add 10 µL of the 2X Protein Stock (200 nM) to each well of a low-volume, black, 384-well assay plate.

-

Step 2: Compound Addition: Using a pintool or acoustic dispenser, transfer 100 nL of the compound serial dilutions from the source plate to the assay plate. This results in a 1:100 dilution and a final compound concentration range from 100 µM down to ~1.7 nM. For control wells, add 100 nL of DMSO.

-

Step 3: Incubation: Mix the plate gently on a plate shaker for 30 seconds. Centrifuge briefly. Incubate at room temperature for 60 minutes. Rationale: This incubation allows for the time-dependent covalent reaction between the electrophile and the protein.[6]

-

Step 4: Probe Addition: Prepare a 10 µM working solution of CPM probe in Assay Buffer. Add 10 µL of this solution to all wells (final concentration 5 µM).

-

Step 5: Final Incubation: Mix the plate again, centrifuge, and incubate for 15 minutes at room temperature, protected from light. Rationale: This allows the fluorescent probe to react with any remaining un-modified protein.

-